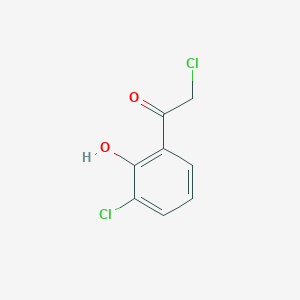
2-Chloro-1-(3-chloro-2-hydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- (9CI) is a chlorinated acetophenone derivative. This compound is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring, making it an α-haloketone. It is known for its reactivity and is used as an intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- typically involves the chlorination of 3-hydroxyacetophenone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to maintain consistent reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production efficiency and purity of the final product .
Types of Reactions:
Oxidation: Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can lead to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl ethanones.
Aplicaciones Científicas De Investigación
Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyl and chlorine groups enable the compound to form hydrogen bonds and engage in electrophilic and nucleophilic interactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 2-Chloro-1-(3-hydroxyphenyl)ethanone
- 2-Chloro-1-(4-hydroxyphenyl)ethanone
- 2-Chloro-1-(2,3,4-trihydroxyphenyl)ethanone
Comparison: Ethanone, 2-chloro-1-(3-chloro-2-hydroxyphenyl)- is unique due to the presence of two chlorine atoms and a hydroxyl group on the phenyl ring. This structural feature enhances its reactivity compared to similar compounds with fewer substituents. The additional chlorine atom increases the compound’s electrophilicity, making it more reactive in substitution and oxidation reactions .
Propiedades
Número CAS |
75717-49-6 |
|---|---|
Fórmula molecular |
C8H6Cl2O2 |
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
2-chloro-1-(3-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Cl2O2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 |
Clave InChI |
QPLQGGLQKVIQCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)O)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13604271.png)


![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
![1-[(2-Methylpyridin-3-yl)methyl]piperazine](/img/structure/B13604297.png)
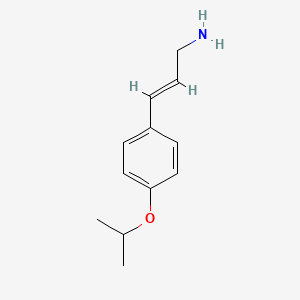
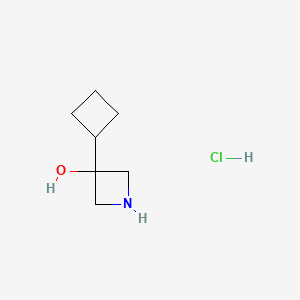
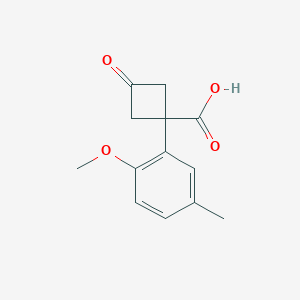
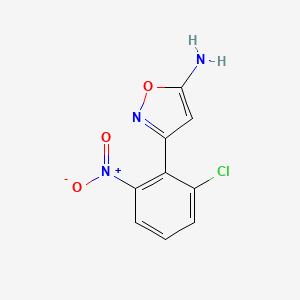
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)



